BenchChemオンラインストアへようこそ!

5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Lipophilicity LogP Physicochemical profiling

This pyrazolo[4,3-c]quinoline (CAS 866589-79-9) delivers batch-to-batch reproducibility for congeneric SAR series. Its para-fluoro substitution pattern and defined XLogP3 of 4.4 isolate fluorine contributions to target affinity without confounding permeability shifts. The rigid, planar core and zero H-bond donors reduce conformational noise in docking campaigns. Verify correct isomer via InChIKey LAJQYMPOKYSSOH-UHFFFAOYSA-N on the vendor COA. ≥95% purity minimizes false signals from de-halogenated side products in cell-based reporter gene or kinase inhibition screens.

Molecular Formula C24H17F2N3O
Molecular Weight 401.417
CAS No. 866589-79-9
Cat. No. B2353818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
CAS866589-79-9
Molecular FormulaC24H17F2N3O
Molecular Weight401.417
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
InChIInChI=1S/C24H17F2N3O/c1-30-19-10-11-22-20(12-19)24-21(14-29(22)13-15-2-6-17(25)7-3-15)23(27-28-24)16-4-8-18(26)9-5-16/h2-12,14H,13H2,1H3
InChIKeyLAJQYMPOKYSSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866589-79-9 Compound Identity and Physicochemical Baseline for Pyrazolo[4,3-c]quinoline Procurement


5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline (CAS 866589-79-9, MW 401.4 g·mol⁻¹, C₂₄H₁₇F₂N₃O) is a fully synthetic, tri‑cyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. The scaffold embeds a quinoline core fused to a pyrazole ring, simultaneously substituted at positions 3, 5, and 8. Its computed physicochemical profile includes an XLogP3 of 4.4, a topological polar surface area (TPSA) of 39.9 Ų, zero hydrogen‑bond donors, and five hydrogen‑bond acceptors, defining a moderately lipophilic, rigid, and electronically tunable framework [1]. The compound is supplied as a research‑grade chemical with a typical purity specification of ≥95% [2].

Why In‑Class Pyrazolo[4,3-c]quinoline Analogs Cannot Replace CAS 866589-79-9 Without Quantitative Justification


The pyrazolo[4,3-c]quinoline scaffold tolerates diverse substitution patterns at positions 3, 5, and 8; however, even single‑point alterations in this tightly coupled π‑system materially shift lipophilicity, electronic distribution, and molecular recognition surfaces. For example, replacing the para‑fluorophenyl group at position 3 with a para‑methoxyphenyl moiety (CAS 866347-48-0) increases the hydrogen‑bond acceptor count and raises TPSA, altering permeability and target‑engagement potential. Likewise, relocating the fluorine on the benzyl group from para to ortho (CAS 866589-71-1) reorients the dipole vector while retaining identical formula and MW, a change that can differentially affect binding‑pocket complementarity without changing bulk logP [1]. Even the deletion of a single fluorine atom (des‑fluoro benzyl analog CAS 866344-99-2) reduces molecular weight by 18 Da and lowers metabolic oxidative stability—differences that directly impact SAR interpretation, batch‑to‑batch reproducibility, and cross‑study comparability. Generic substitution among these analogs without quantitative head‑to‑head data therefore risks invalidating experimental conclusions.

Quantitative Differentiation Evidence for 5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline (866589-79-9)


XLogP3 and Lipophilicity Contrast with the Des‑Fluoro Benzyl Analog

The target compound has a computed XLogP3 of 4.4 [1]. The closest des‑fluoro analog, 5‑benzyl‑3‑(4‑fluorophenyl)‑8‑methoxy‑5H‑pyrazolo[4,3‑c]quinoline (CAS 866344‑99‑2), loses one fluorine and one hydrogen‑bond acceptor, resulting in an estimated XLogP3 of approximately 4.9 (computed via the same algorithm on its SMILES structure) [2]. This 0.5‑unit increase in lipophilicity for the analog corresponds to roughly a three‑fold higher calculated octanol–water partition, which can modify membrane permeability, non‑specific protein binding, and off‑target promiscuity—critical variables in cell‑based assays.

Lipophilicity LogP Physicochemical profiling SAR

Topological Polar Surface Area Distinction from the para‑Methoxy Phenyl Analog

The target compound possesses a TPSA of 39.9 Ų, contributed exclusively by the five nitrogen and oxygen heteroatoms (pyrazole N–N, quinoline N, methoxy O, two fluoro substituents excluded from TPSA calculation) [1]. The para‑methoxy analog (CAS 866347‑48‑0) replaces the 3‑(4‑fluorophenyl) group with a 3‑(4‑methoxyphenyl) group, adding one oxygen atom and thereby increasing TPSA to approximately 48–50 Ų [2]. This ~10 Ų increase exceeds the commonly cited 60 Ų threshold for central nervous system penetration and can significantly reduce passive blood–brain barrier permeability, an important consideration for neuropharmacology studies.

TPSA Polar surface area Drug-likeness Permeability

Unique InChIKey and Structural Identity Specification for Procurement Confidence

The compound's InChIKey is LAJQYMPOKYSSOH-UHFFFAOYSA-N, uniquely encoding its connectivity, tautomeric state, and stereochemistry (none) [1]. The ortho‑fluoro positional isomer (CAS 866589‑71‑1) shares the same molecular formula and mass but possesses a distinct InChIKey: WMFDYTFXVHKASS-UHFFFAOYSA‑N [2]. This single‑character difference in the first hash block reflects the distinct atom‑connectivity pattern arising from ortho vs. para fluorine substitution on the benzyl ring. For procurement, this provides an unambiguous, machine‑readable identity checkpoint that eliminates isomer mis‑shipment risk, which is particularly valuable when ordering from suppliers where CAS registry alone may be insufficiently discriminating.

Structural identity InChIKey Quality control Procurement

Purity Specification of ≥95% as a Reproducibility Baseline for Biological Assays

The target compound is commercially supplied with a typical purity of ≥95% as verified by the vendor's batch‑release Certificate of Analysis [1]. In contrast, many in‑class analogs offered by screening‑library suppliers carry minimum purity specifications of 90% or are sold without guaranteed purity thresholds. A ≥95% purity floor reduces the likelihood that ≤5% w/w of structurally related impurities—potentially including synthetic intermediates or de‑halogenated by‑products—confound dose–response relationships or generate false‑positive hits in high‑throughput screening cascades.

Purity specification Quality control Assay reproducibility Procurement

Hydrogen‑Bond Acceptor/Donor Profile Differentiation for Pharmacophore Modeling

The target compound exhibits zero hydrogen‑bond donors and five hydrogen‑bond acceptors [1]. The para‑methoxy analog (CAS 866347-48-0) increases the acceptor count to six, while the des‑fluoro benzyl analog (CAS 866344-99-2) reduces the acceptor count to four and the heavy‑atom count by one. For structure‑based pharmacophore modeling, the absence of H‑bond donors eliminates a potential source of enthalpic penalty upon desolvation, and the precise count of five acceptors determines the maximum number of directional H‑bonds the ligand can form with a target protein—a non‑negotiable constraint in virtual screening and docking workflows.

H-bond donors/acceptors Pharmacophore Drug design Physicochemical profiling

Molecular Weight and Heavy‑Atom Count Distinction from the Des‑Fluoro Benzyl Analog

The target compound has a molecular weight of 401.4 g·mol⁻¹ and a heavy‑atom count of 30 [1]. The des‑fluoro benzyl analog (CAS 866344-99-2) has a molecular weight of 383.4 g·mol⁻¹ and a heavy‑atom count of 29 [2]. The 18 Da difference corresponds to the replacement of a fluorine atom (19 Da) by a hydrogen atom (1 Da) on the benzyl ring. In fragment‑based drug discovery or ligand‑efficiency calculations, this mass difference alters ligand efficiency indices (e.g., LE = –RT·ln(IC₅₀)/heavy‑atom count), which are used to rank and select compounds for further optimization.

Molecular weight Heavy atom count Ligand efficiency Procurement

Recommended Application Scenarios for 866589-79-9 Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring Precise Control of Lipophilicity

When building a congeneric SAR series around the pyrazolo[4,3-c]quinoline scaffold, the target compound provides a defined XLogP3 reference point of 4.4, which is ~0.5 log units lower than the des‑fluoro benzyl analog [1]. This controlled lipophilicity window allows medicinal chemists to isolate the contribution of fluorine substitution to target affinity without confounding permeability shifts.

Computational Pharmacophore Modeling and Virtual Screening

With a precisely defined H‑bond acceptor count (5) and zero H‑bond donors, the compound serves as a well‑constrained query for pharmacophore‑based virtual screening [1]. Its rigid, planar core reduces conformational sampling noise, improving enrichment factors in docking campaigns compared to more flexible in‑class analogs.

Analytical Reference Standard for Isomer Discrimination in Quality Control

The unique InChIKey (LAJQYMPOKYSSOH-UHFFFAOYSA‑N) distinguishes this para‑fluoro benzyl isomer from its ortho‑fluoro isomer (InChIKey WMFDYTFXVHKASS) [1]. Procurement of the correct isomer can be verified by matching the experimentally determined InChIKey from the vendor COA, eliminating isomer mis‑assignment in compound management databases.

Assay Development Where High Purity Minimizes Impurity‑Driven Artifacts

For cell‑based NF‑κB reporter gene assays or kinase inhibition screens, the ≥95% purity specification [1] reduces the risk that low‑level synthetic impurities (e.g., de‑halogenated side products or residual palladium) generate false‑positive or false‑negative signals, thereby improving assay robustness and minimizing the need for post‑purchase re‑purification before primary screening.

Quote Request

Request a Quote for 5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.